molecular formula C21H23N3O2S B3866657 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide

4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide

Cat. No. B3866657
M. Wt: 381.5 g/mol
InChI Key: RORVAFGXXQSYRV-UHFFFAOYSA-N
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Description

4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide, also known as PTX-B, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of thiadiazole derivatives and has been synthesized through a multistep process involving different reagents and reaction conditions.

Mechanism of Action

The mechanism of action of 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is not fully understood, but it is believed to involve the modulation of different signaling pathways in cells. 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been shown to inhibit the activity of different enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase, which could contribute to its anti-inflammatory and antioxidant properties. 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has also been shown to interact with different receptors, including the dopamine D2 receptor, which could contribute to its potential as a therapeutic agent for the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been shown to possess different biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been shown to scavenge different reactive oxygen species, which could contribute to its antioxidant properties. 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has also been shown to inhibit the production of different pro-inflammatory cytokines, which could contribute to its anti-inflammatory properties. 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has also been shown to protect neuronal cells from oxidative stress and apoptosis, which could contribute to its potential as a therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide possesses several advantages and limitations for lab experiments. One of the advantages of 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is its ease of synthesis, which allows for the production of large quantities of the compound. 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide also possesses unique structural and electronic properties, which could be exploited for the development of novel materials. However, one of the limitations of 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is its limited solubility in water, which could limit its potential applications in aqueous environments.

Future Directions

There are several future directions for the research on 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide. One of the future directions is the investigation of its potential as a therapeutic agent for the treatment of different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is the investigation of its potential as a building block for the synthesis of different materials, including polymers, liquid crystals, and organic semiconductors. Additionally, the investigation of its potential as a plant growth regulator and pesticide could also be a future direction for the research on 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide.

Scientific Research Applications

4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has shown promising results in various scientific research applications, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been investigated for its potential as a therapeutic agent for the treatment of different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been shown to possess potent antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of these diseases.
In material science, 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been investigated for its potential as a building block for the synthesis of different materials, including polymers, liquid crystals, and organic semiconductors. 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been shown to possess unique structural and electronic properties, which could be exploited for the development of novel materials with improved properties.
In agriculture, 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been investigated for its potential as a plant growth regulator and as a pesticide. 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been shown to promote plant growth and increase crop yields, which could be beneficial in agriculture. 4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has also been shown to possess insecticidal and fungicidal properties, which could be exploited for the development of novel pesticides.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-3-4-5-6-19-23-24-21(27-19)22-20(25)17-9-7-15(8-10-17)16-11-13-18(26-2)14-12-16/h7-14H,3-6H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORVAFGXXQSYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Reactant of Route 2
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4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Reactant of Route 3
4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Reactant of Route 4
4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Reactant of Route 5
4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Reactant of Route 6
4'-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide

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